Allyltributylammonium chloride
Description
Allyltributylammonium chloride (CAS: 253-476-9) is a quaternary ammonium compound with the molecular formula C₁₅H₃₂ClN and a molecular weight of 261.88 g/mol . Its structure consists of a positively charged nitrogen atom bonded to an allyl group (CH₂=CHCH₂–) and three butyl chains (–C₄H₉). This amphiphilic design grants it unique solubility properties, acting as a phase-transfer catalyst in organic synthesis and polymer chemistry . Its applications span industrial processes, including the modification of polysaccharides (e.g., sodium alginate grafting) and stabilization of colloidal systems .
Properties
CAS No. |
94277-45-9 |
|---|---|
Molecular Formula |
C15H32ClN |
Molecular Weight |
261.87 g/mol |
IUPAC Name |
tributyl(prop-2-enyl)azanium;chloride |
InChI |
InChI=1S/C15H32N.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NELXXSFAXNBCEP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of allyltributylammonium chloride typically involves the quaternization of tributylamine with allyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:
Dissolution: Tributylamine is dissolved in the chosen solvent.
Addition: Allyl chloride is added dropwise to the solution while maintaining a controlled temperature.
Reaction: The mixture is stirred and heated to promote the quaternization reaction.
Isolation: The product is isolated by filtration and purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Allyltributylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a catalyst in such processes.
Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases.
Common reagents used in these reactions include alkyl halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Allyltributylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve.
Biology: It can be used in the preparation of biologically active compounds and in various biochemical assays.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which allyltributylammonium chloride exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the interaction with various ions and molecules in the reaction medium, promoting their solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quaternary ammonium compounds (QACs) share a cationic nitrogen center but differ in alkyl/aryl substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:
Allyltrimethylammonium Chloride
- Molecular Formula : C₆H₁₄ClN
- Molecular Weight : 135.63 g/mol .
- Structure : Nitrogen bonded to one allyl group and three methyl groups .
- Applications :
- Solubility : Highly water-soluble due to short alkyl chains.
Benzyltributylammonium Chloride
- Molecular Formula : C₁₉H₃₄ClN
- Molecular Weight : 312.93 g/mol .
- Structure : Nitrogen bonded to one benzyl group (aromatic) and three butyl groups .
- Applications :
- Solubility : Preferentially dissolves in organic solvents due to aromaticity.
Cetyltrimethylammonium Chloride
- Molecular Formula : C₁₉H₄₂ClN
- Molecular Weight : 320.00 g/mol .
- Structure : Nitrogen bonded to one cetyl group (C₁₆H₃₃) and three methyl groups .
- Applications: Common cationic surfactant in disinfectants and antiseptics due to its long hydrophobic tail . Stabilizes nanoparticles in material science.
- Solubility : Forms micelles in aqueous solutions.
Lauryltrimethylammonium Chloride
- Molecular Formula : C₁₅H₃₄ClN
- Molecular Weight : 263.89 g/mol .
- Structure : Nitrogen bonded to one lauryl group (C₁₂H₂₅) and three methyl groups .
- Applications :
- Solubility : Moderate water solubility with micelle-forming tendencies.
Key Research Findings
Role in Polymer Chemistry
- Allyltributylammonium chloride enhances sodium alginate grafting by introducing polyacrylic acid-co-allyltrimethylammonium chloride, improving hydrogel mechanical strength .
- Benzyltributylammonium chloride outperforms allyl-based analogs in DES applications due to stronger π-π interactions with aromatic donors .
Surfactant Performance
- Cetyltrimethylammonium chloride exhibits superior antimicrobial activity compared to lauryl or butyl variants, attributed to its longer hydrophobic chain disrupting bacterial membranes .
Comparative Data Table
Biological Activity
Allyltributylammonium chloride (ABAC) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of ABAC, including its mechanisms of action, efficacy against various microorganisms, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₃₂ClN and consists of a central nitrogen atom bonded to three butyl groups and one allyl group. This structure imparts unique properties that influence its biological activity.
The biological activity of ABAC is primarily attributed to its ability to disrupt cellular membranes. Similar to other quaternary ammonium compounds (QACs), ABAC interacts with the lipid bilayer of microbial cells, leading to:
- Membrane Disruption : ABAC integrates into the membrane, causing increased permeability and leakage of cellular contents.
- Inhibition of Cellular Functions : The disruption can impair vital cellular processes, including respiration and nutrient uptake.
Antimicrobial Activity
ABAC has demonstrated significant antimicrobial properties against a range of pathogens. The effectiveness varies depending on the concentration and type of microorganism:
- Bacteria : ABAC exhibits activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it is generally more effective against Gram-positive strains due to their simpler cell wall structure.
- Fungi : The compound also shows antifungal activity, particularly against yeast species like Candida albicans.
- Viruses : Limited studies suggest potential antiviral properties, although more research is needed in this area.
Comparative Efficacy Table
| Microorganism Type | Organism Example | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | 32 µg/mL |
| Gram-negative bacteria | Escherichia coli | 64 µg/mL |
| Yeast | Candida albicans | 16 µg/mL |
| Fungi | Aspergillus niger | 32 µg/mL |
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A study conducted in a clinical setting evaluated the efficacy of ABAC as a disinfectant in hospital environments. The results indicated a significant reduction in bacterial load on surfaces treated with ABAC compared to traditional disinfectants. The study highlighted the rapid action of ABAC against common nosocomial pathogens.
Case Study 2: Toxicological Assessment
In another investigation, researchers assessed the cytotoxicity of ABAC using human cell lines. The findings revealed that while ABAC effectively inhibited microbial growth, it also exhibited cytotoxic effects at higher concentrations, necessitating careful consideration for its use in therapeutic applications.
Research Findings
Recent research has focused on optimizing the formulation of ABAC for enhanced antimicrobial efficacy while minimizing toxicity. Studies have shown that modifying the alkyl chain length or the counterion can significantly influence its antimicrobial properties. For example, variations with longer alkyl chains have been associated with increased potency against specific microbes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
